molecular formula C24H27N3O2 B13424637 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate

Cat. No.: B13424637
M. Wt: 389.5 g/mol
InChI Key: UCACLNIUUFOAHH-UHFFFAOYSA-N
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Description

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazine ring substituted with diphenyl groups and an isopropylamino group, linked to a butyl formate moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate typically involves multiple steps, starting with the formation of the pyrazine ring. The diphenyl groups are introduced through a series of substitution reactions. The isopropylamino group is then added via an amination reaction. Finally, the butyl formate moiety is attached through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Selexipag: A prostacyclin receptor agonist with a similar pyrazine structure.

    MRE-269: An active metabolite of Selexipag, also featuring a diphenylpyrazine core.

Uniqueness

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butyl Formate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butyl formate

InChI

InChI=1S/C24H27N3O2/c1-19(2)27(15-9-10-16-29-18-28)22-17-25-23(20-11-5-3-6-12-20)24(26-22)21-13-7-4-8-14-21/h3-8,11-14,17-19H,9-10,15-16H2,1-2H3

InChI Key

UCACLNIUUFOAHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCOC=O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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